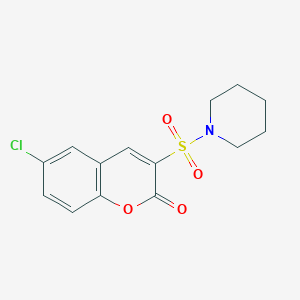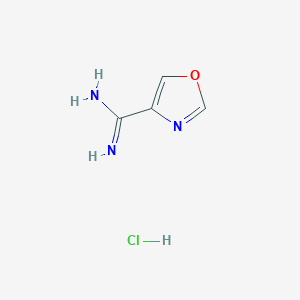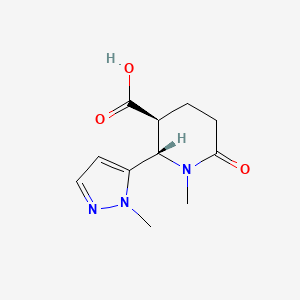
(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversification
The synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid derived alpha-quaternary alpha-amino nitriles showcases a methodology that leverages modified Strecker reactions for the preparation of diverse molecular structures. This process, applied to various amino acids, highlights the compound's utility in generating molecular diversity and complex spirocyclic frameworks, contributing significantly to synthetic organic chemistry and drug discovery efforts (González-Vera, García-López, & Herranz, 2005).
Catalytic Aminocarbonylation
The compound plays a critical role in the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process, employing palladium catalysis, facilitates the synthesis of N-substituted nicotinamides and related compounds, demonstrating its significance in the development of biologically important molecules. This method offers a route to synthesize compounds with potential biological relevance, showcasing the compound's versatility in organic synthesis (Takács, Jakab, Petz, & Kollár, 2007).
Coordination Polymer Networks
In the realm of materials science, the compound has been used to construct novel lanthanide-organic coordination polymeric networks, illustrating its utility in developing materials with unique magnetic properties. These materials, featuring intricate topologies, underscore the compound's value in the creation of novel materials with potential applications in magnetism and molecular electronics (Liu, Xiong, Zhang, Du, & Zhu, 2009).
Antibacterial Activity
Research on pyridonecarboxylic acids, including structures related to the compound , has revealed significant antibacterial activity. This underscores the compound's relevance in the development of new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Peptide Synthesis Intermediates
The compound's derivatives have been identified as critical intermediates in peptide synthesis, offering insights into the formation of oxazolones from urethane-protected amino acids. These findings have implications for peptide synthesis methodologies, potentially improving efficiency and outcomes in the synthesis of complex peptides (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).
Propiedades
IUPAC Name |
(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-9(15)4-3-7(11(16)17)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4H2,1-2H3,(H,16,17)/t7-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORYJBDPEUADQO-XVKPBYJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)
![(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2564383.png)

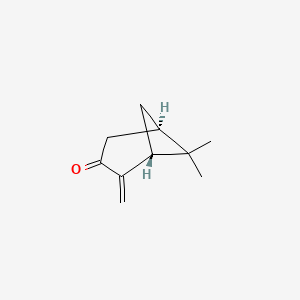
![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)
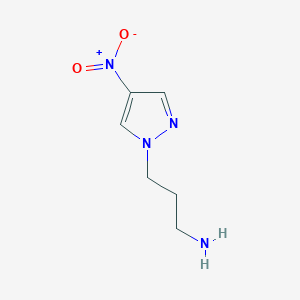

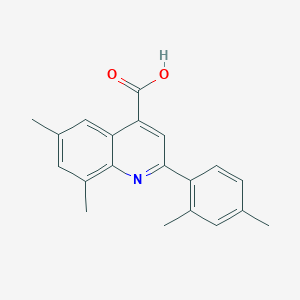
![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)
![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)
